molecular formula C13H8Cl2N2O3 B7580157 2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid

2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid

Cat. No. B7580157
M. Wt: 311.12 g/mol
InChI Key: WHRPHBXMCRAJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid, also known as CPBA, is a chemical compound that has been widely used in scientific research. CPBA is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. CPBA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid inhibits COX-2 by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as a COX-2 inhibitor, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a variety of inflammatory and oxidative stress-related conditions.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid in lab experiments is its potency as a COX-2 inhibitor. This compound has been shown to be more potent than other COX-2 inhibitors such as celecoxib and rofecoxib. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving 2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid. One area of research is the development of more soluble derivatives of this compound that can be administered in vivo. Another area of research is the investigation of the potential therapeutic applications of this compound in various inflammatory and oxidative stress-related conditions. Finally, the role of this compound in the regulation of COX-2 expression and activity in various physiological and pathological conditions warrants further investigation.

Synthesis Methods

2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid can be synthesized through a multistep process starting from 2-chloro-4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine group using a reducing agent such as iron powder. The resulting amine is then reacted with 3-chloropyridine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.

Scientific Research Applications

2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid has been extensively used in scientific research as a COX-2 inhibitor. COX-2 is an enzyme that is upregulated in response to inflammation and is responsible for the production of prostaglandins, which are involved in pain and inflammation. This compound has been shown to be a potent inhibitor of COX-2, making it a valuable tool for researchers studying the role of COX-2 in various physiological and pathological conditions.

properties

IUPAC Name

2-chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-10-5-7(1-2-9(10)13(19)20)17-12(18)8-3-4-16-6-11(8)15/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRPHBXMCRAJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=NC=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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